4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C11H12N4O2S |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-amino-3-methyl-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c1-8-7-9(3-4-10(8)12)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
TXBZXVIRZKQPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Procedure
This classical approach involves reacting 4-aminobenzenesulfonamide with a methylating agent and a pyrimidine precursor.
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 4-Aminobenzenesulfonamide + methylating agent (e.g., methyl iodide) | Methylation of amino group | |
| 2 | N-methylated sulfonamide + 2-chloropyrimidine | Nucleophilic substitution to introduce pyrimidine ring | |
| 3 | Reflux in suitable solvent (e.g., ethanol or acetonitrile) | Cyclization and formation of final sulfonamide |
This pathway yields 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide with high regioselectivity, especially when optimized with catalysts like potassium carbonate.
Key Data & Notes
- Yield: Typically ranges from 65-80%.
- Reaction Environment: Acidic or neutral conditions favor sulfonamide stability.
- Crystallography: Confirms planar structure with hydrogen bonding stabilizations.
Method 2: Condensation of Sulfonamide Derivatives with Pyrimidine Precursors
Procedure
This multistep process involves initial synthesis of sulfonamide derivatives, followed by heterocyclic ring formation via condensation reactions.
This method emphasizes the formation of N-(pyrimidin-2-yl)benzenesulfonamide through condensation reactions under acidic conditions, often using hydrochloric acid as a catalyst.
Experimental Data
- Spectroscopic confirmation: FT-IR, NMR, and elemental analysis.
- Yields: Range from 55-75%, depending on substituents and reaction conditions.
Method 3: One-Pot Synthesis via Multicomponent Reactions
Procedure
Recent advancements favor one-pot reactions that combine sulfonamide, pyrimidine precursors, and methylating agents in a single vessel.
| Reagents | Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfanilamide + 2-chloropyrimidine + methyl iodide | Reflux in ethanol or acetonitrile | Direct synthesis of target compound |
This approach simplifies the process, reduces purification steps, and enhances overall yields.
Data Highlights
- Reaction time: 4-6 hours.
- Yield: 70-85%.
- Advantages: Environmentally friendly, minimal solvent use, scalable.
Notes on Reaction Conditions and Catalysts
Summary Data Table: Comparison of Preparation Methods
| Method | Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonyl chloride route | 4-Aminobenzenesulfonamide + methylating agent + 2-chloropyrimidine | Reflux, neutral/acidic | 65-80 | High regioselectivity | Multiple steps |
| Condensation of sulfonamide derivatives | Sulfanilamide derivatives + cyanoguanidine + aldehydes | Acidic reflux | 55-75 | Versatile, functional group tolerance | Longer reaction times |
| One-pot multicomponent | Sulfanilamide + 2-chloropyrimidine + methylating agent | Reflux, solvent optimized | 70-85 | Simplified, scalable | Requires precise control |
Chemical Reactions Analysis
4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, also known as C10H10N4O2S, is a sulfonamide compound with a molecular weight of approximately 250.28 g/mol. It is characterized by a sulfonamide functional group (–SO2–) attached to an amine, along with an amino group (–NH2) and a pyrimidine ring.
Applications
This compound exhibits significant biological activity, primarily as an antibacterial agent. Its versatility makes it valuable in clinical and research settings.
Antibacterial Agent
this compound functions as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication, making it useful in treating various bacterial infections.
Anti-inflammatory Properties
Studies indicate that this compound may possess anti-inflammatory properties and could be explored for applications in dermatological conditions.
Drug Interactions
Drug interaction studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions when co-administered with other medications.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among sulfonamide analogs include substitutions on the benzene ring, pyrimidine ring, and modifications to the sulfonamide linkage. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The 3-methyl group on the benzene ring in the target compound distinguishes it from sulfametazina/sulfamerazine, where methyl groups are on the pyrimidine. This difference likely alters electronic effects and steric interactions, impacting solubility and target binding .
- Schiff Base Derivatives: Compounds with modified amino groups (e.g., phenylmethylene) exhibit enhanced antimycobacterial activity due to improved hydrogen bonding and arene-arene interactions with enzymes .
- Complex Derivatives : Bosentan and HV9 demonstrate how bulky or electron-withdrawing groups (e.g., CF₃) enhance specificity for targets like endothelin receptors or viral enzymes .
Physicochemical and Analytical Data
- Solubility: Sulfametazina’s solubility in alcohol-water mixtures (e.g., 40–60% methanol) is well-documented, while the target compound’s 3-methyl group may reduce aqueous solubility due to increased hydrophobicity .
- Crystallinity : Co-crystals of sulfamerazine with benzoic acid () reveal that substituents influence hydrogen-bonding networks. The 3-methyl group in the target compound may similarly affect crystal packing and stability .
- Analytical Methods : Bosentan’s validated UHPLC method (LOD ≤0.1 µg/mL) highlights the necessity of robust analytical techniques for complex sulfonamides, applicable to the target compound for quality control .
Biological Activity
4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, commonly referred to as sulfadiazine, is a sulfonamide antibiotic known for its bacteriostatic properties. This compound is part of a larger class of sulfonamides that inhibit bacterial growth by interfering with folate synthesis. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, and therapeutic applications.
The chemical formula for this compound is C10H10N4O2S, with a molecular weight of 250.28 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 68-35-9 |
| Boiling Point | Not specified |
| Log P (Octanol-Water) | 0.31 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| GI Absorption | High |
| BBB Permeant | No |
The primary mechanism of action for this compound involves the competitive inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), the compound effectively disrupts the synthesis of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
Biological Activity and Efficacy
Research indicates that sulfadiazine exhibits a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. Its effectiveness can be influenced by several factors, including:
- Bacterial Resistance : Many strains have developed resistance mechanisms against sulfonamides, necessitating ongoing research into combination therapies or novel derivatives.
- Synergistic Effects : Studies have shown that combining sulfadiazine with other antibiotics can enhance its efficacy against resistant strains.
Case Studies
- Antimicrobial Activity : A study demonstrated that sulfadiazine effectively reduced the growth rates of Escherichia coli and Staphylococcus aureus, highlighting its potential in treating infections caused by these pathogens .
- Cardiovascular Effects : Research involving isolated rat heart models indicated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide could decrease coronary resistance and perfusion pressure, suggesting potential cardiovascular applications .
- Pharmacokinetics : The pharmacokinetic profile of sulfadiazine shows an absorption rate of approximately 60-80%, with hepatic metabolism leading to various metabolites, including N-acetyl sulfapyridine .
Pharmacokinetic Parameters
Understanding the pharmacokinetics of sulfadiazine is crucial for optimizing its therapeutic use. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption Rate | 60% - 80% |
| Half-Life | 6 - 14 hours |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
